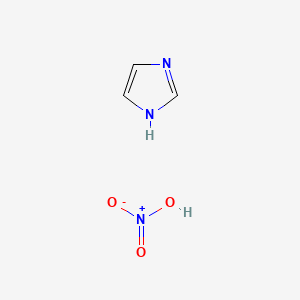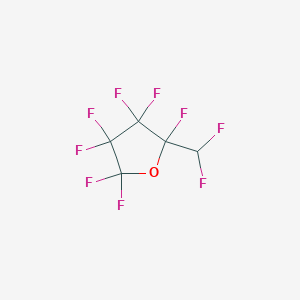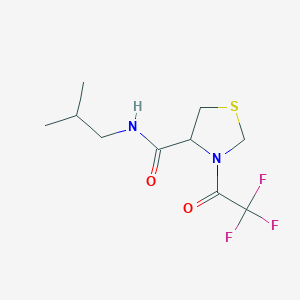
N-(2-Methylpropyl)-3-(trifluoroacetyl)-1,3-thiazolidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methylpropyl)-3-(trifluoroacetyl)-1,3-thiazolidine-4-carboxamide is a synthetic compound with a unique structure that includes a thiazolidine ring, a trifluoroacetyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylpropyl)-3-(trifluoroacetyl)-1,3-thiazolidine-4-carboxamide typically involves the reaction of 2-methylpropylamine with trifluoroacetic anhydride to form the trifluoroacetyl derivative. This intermediate is then reacted with a thiazolidine-4-carboxylic acid derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylpropyl)-3-(trifluoroacetyl)-1,3-thiazolidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoroacetyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroacetyl group or the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
N-(2-Methylpropyl)-3-(trifluoroacetyl)-1,3-thiazolidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Methylpropyl)-3-(trifluoroacetyl)-1,3-thiazolidine-4-carboxamide involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong hydrogen bonds with biological molecules, while the thiazolidine ring can interact with enzymes and proteins. These interactions can modulate the activity of enzymes or disrupt protein-protein interactions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Alanine, N-(trifluoroacetyl)-, 2-methylpropyl ester: This compound shares the trifluoroacetyl group and a similar structure but differs in the ester functionality.
N-Isobutyl (E,E)-2,4-decadienamide: Another compound with a similar N-(2-Methylpropyl) group but with different functional groups and applications.
Uniqueness
N-(2-Methylpropyl)-3-(trifluoroacetyl)-1,3-thiazolidine-4-carboxamide is unique due to its combination of a thiazolidine ring and a trifluoroacetyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
65891-99-8 |
|---|---|
Molecular Formula |
C10H15F3N2O2S |
Molecular Weight |
284.30 g/mol |
IUPAC Name |
N-(2-methylpropyl)-3-(2,2,2-trifluoroacetyl)-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C10H15F3N2O2S/c1-6(2)3-14-8(16)7-4-18-5-15(7)9(17)10(11,12)13/h6-7H,3-5H2,1-2H3,(H,14,16) |
InChI Key |
IILULWNXJCXUTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1CSCN1C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


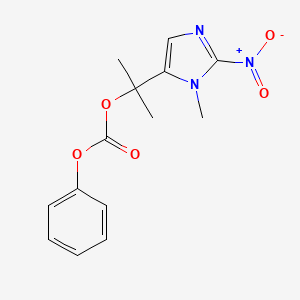
![2-Naphthalenesulfonic acid, 6-amino-5-[[4-(benzoylamino)-2-sulfophenyl]azo]-4-hydroxy-, disodium salt](/img/structure/B14487946.png)
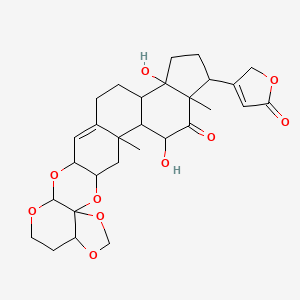
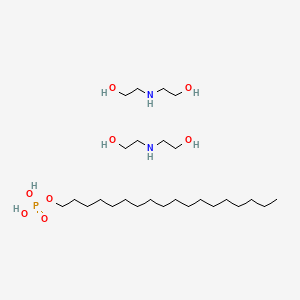
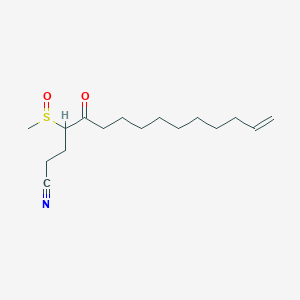
![1,1'-[(2-Phenoxyethoxy)methylene]dibenzene](/img/structure/B14487959.png)
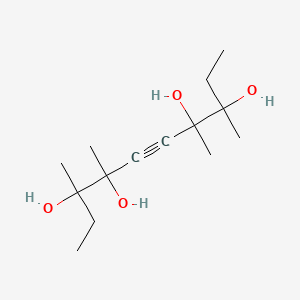
![4-[(Trimethylsilyl)methyl]quinoline](/img/structure/B14487973.png)
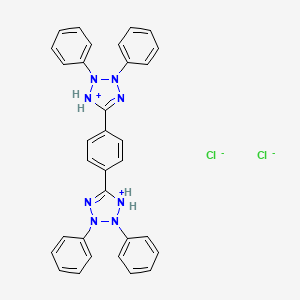
![Methyl 4-[bis(2-chloroethyl)amino]-3-nitrobenzoate](/img/structure/B14487988.png)

![6,6-Dimethyl-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran](/img/structure/B14487993.png)
